molecular formula C11H14BrN3O B11841941 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide

1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B11841941
M. Wt: 284.15 g/mol
InChI Key: VAPJHAAYDBRLIP-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14BrN3O and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to a carboxamide group. It is a versatile compound with significant potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperidine and subsequent conversion to the carboxamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a bromopyridine and piperidine moiety. This combination provides distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C11H14BrN3O/c12-9-5-10(7-14-6-9)15-3-1-8(2-4-15)11(13)16/h5-8H,1-4H2,(H2,13,16)

InChI Key

VAPJHAAYDBRLIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC(=CN=C2)Br

Origin of Product

United States

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